molecular formula C25H23N3O3 B2879920 2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide CAS No. 904266-58-6

2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2879920
CAS RN: 904266-58-6
M. Wt: 413.477
InChI Key: SITHVFFHJNSTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound that belongs to the class of indolizine derivatives. This compound has attracted the attention of researchers due to its potential application in scientific research, especially in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Characterization

The synthesis of indolizine derivatives, including structures related to 2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide, involves complex chemical reactions to introduce specific functional groups that impart desired chemical properties. One approach includes the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol to synthesize 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to the development of pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). These reactions showcase the versatility of indolizine derivatives for synthesizing compounds with potential biological activities.

Photoluminescent Properties

Indolizine derivatives have been studied for their unique photoluminescent properties. For instance, 6-amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties characterized by an uncommon and dramatic blue shift in fluorescence emission when protonated. This unusual behavior suggests potential applications in pH-sensitive optical materials and bioimaging (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antimicrobial and Antioxidant Activities

The synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives has been explored, revealing that some of these compounds possess significant antimicrobial and antioxidant properties. This includes derivatives closely related to the compound of interest, indicating a promising avenue for developing new antimicrobial agents and antioxidants (Uppar, Basarikatti, Padmashali, Chandrashekharappa, Chougala, Mudnakudu-Nagaraju, Mohan, Banuprakash, Ningegowda, & Rachotimath, 2020).

Potential Applications in Tropical Diseases

Research into isoxazoline indolizine amide compounds, which share structural features with the compound , has been conducted with a focus on their potential application to tropical diseases. The strategic synthesis of these compounds and their derivatization from indolizine core structures demonstrate the compound's versatility and potential in medicinal chemistry, especially in the context of treating diseases prevalent in tropical regions (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-16-11-13-17(14-12-16)24(29)23-22(26)21(19-9-6-7-15-28(19)23)25(30)27-18-8-4-5-10-20(18)31-2/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHVFFHJNSTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-ethylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.